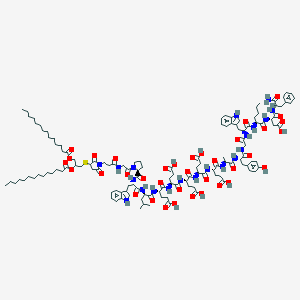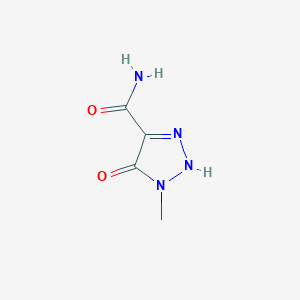
4-羟基嘧啶-5-腈
描述
4-Hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H3N3O . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker has been reported . Each MOF layer is perfectly flat and neutral, similar to graphene . The layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties .Molecular Structure Analysis
The molecular structure of 4-Hydroxypyrimidine-5-carbonitrile is such that each MOF layer is perfectly flat and neutral, similar to graphene .Chemical Reactions Analysis
High pressure X-ray diffraction measurements reveal that the layered structure of 4-Hydroxypyrimidine-5-carbonitrile can be modulated between 3.01 to 2.78 Å interlayer separation, with an evident piezochromism and varying conductive properties .Physical And Chemical Properties Analysis
4-Hydroxypyrimidine-5-carbonitrile is a solid with a melting point of 244-249 °C . It is conductive in the conduction band, along the direction perpendicular to the sheets and within the sheet plane .科学研究应用
二维金属有机骨架的设计
4-羟基嘧啶-5-腈已被用于基于铜 (Cu(I)) 的非典型二维金属有机骨架 (MOF) 的合理设计 . MOF 层完全平坦且呈中性,类似于石墨烯 .
导电能力
当用作二维金属有机骨架中的连接体时,该化合物已显示出导电能力 . 高压 X 射线衍射测量表明,这种层状结构可以在 3.01 到 2.78 Å 的层间间距之间进行调节,并具有不同的导电性能 .
基于压力的传感器
4-羟基嘧啶-5-腈的导电性能使其成为开发基于压力的传感器的潜在材料 . 该材料的导电性会根据压力的施加或 H 掺杂而改变 .
新型层状材料的开发
4-羟基嘧啶-5-腈的独特性能为开发具有可调和有效性能的新型层状材料铺平了道路 .
扩展芳香性的增加
4-羟基嘧啶-5-腈在对位具有一个氧原子,可以成为增加扩展芳香性的绝佳替代方案 .
电子密度的引入
安全和危害
未来方向
The results from the study of 4-Hydroxypyrimidine-5-carbonitrile pave the way for the development of novel layered materials with tunable and efficient properties for pressure-based sensors . The design and synthesis of new materials that have high electrical conductivity and switchable properties are of great interest due to the current demand in the field of sensors .
作用机制
Target of Action
The primary target of 4-Hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an important target for anticancer therapies .
Mode of Action
4-Hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, 4-Hydroxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by 4-Hydroxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
属性
IUPAC Name |
6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480600 | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4774-34-9 | |
| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4774-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?
A1: Yes, recent research suggests that 4-hydroxypyrimidine-5-carbonitrile can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using 4-hydroxypyrimidine-5-carbonitrile and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].
Q2: How does pressure impact the conductive properties of the 2D-MOF formed with 4-hydroxypyrimidine-5-carbonitrile?
A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.
Q3: Can 4-hydroxypyrimidine-5-carbonitrile be used as a building block for synthesizing other organic compounds?
A3: Yes, 4-hydroxypyrimidine-5-carbonitrile serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using 4-hydroxypyrimidine-5-carbonitrile as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)










